molecular formula C24H27N3O3S B2568076 N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878054-52-5

N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2568076
CAS RN: 878054-52-5
M. Wt: 437.56
InChI Key: QEVQYZXZUFYFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide derivatives have been found to exhibit significant antifungal properties. A study by Bardiot et al. (2015) on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as effective fungicidal agents against Candida species, demonstrating broad antifungal activity against various fungi, including molds and dermatophytes (Bardiot et al., 2015).

Antimicrobial Properties

Research indicates that these acetamide derivatives possess antimicrobial properties. Gul et al. (2017) synthesized a series of acetamides and found them to be active against various microbial species (Gul et al., 2017).

Structural Studies and Crystallography

These compounds are also of interest in structural chemistry. Karmakar et al. (2007) examined the structural aspects of similar amide-containing derivatives, revealing insights into their crystalline and gel formation properties (Karmakar et al., 2007).

Chemical Synthesis and Optimization

Research has also focused on the synthesis and optimization of these compounds. Skladchikov et al. (2013) studied the synthesis of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, a related compound, and explored its chemical properties (Skladchikov et al., 2013).

Transamination and Molecular Structure

Dyachenko et al. (2012) investigated the transamination of cyanothioacetamide with morpholine, leading to the formation of compounds with similar structures, thereby contributing to the understanding of molecular and crystal structures (Dyachenko et al., 2012).

Molecular Docking and Drug Development

Almutairi et al. (2018) conducted molecular docking studies on similar acetamide derivatives, contributing to antimicrobial drug development (Almutairi et al., 2018).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-17-11-18(2)13-19(12-17)25-23(28)16-31-22-14-27(21-6-4-3-5-20(21)22)15-24(29)26-7-9-30-10-8-26/h3-6,11-14H,7-10,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVQYZXZUFYFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

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